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Compound of Interest

Compound Name: 2-(2-Nitrophenyl)ethanamine

Cat. No.: B1314092 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties, a

detailed experimental protocol for its synthesis, and methods for its characterization. 2-(2-
Nitrophenyl)ethanamine is a valuable building block in organic synthesis, particularly in the

development of pharmaceutical compounds.

Core Physicochemical Data
The quantitative properties of 2-(2-Nitrophenyl)ethanamine are summarized in the table

below, providing a ready reference for experimental planning and computational modeling.
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Property Value

Molecular Formula C8H10N2O2[1][2][3][4]

Molecular Weight 166.18 g/mol [3][4]

CAS Number 33100-15-1[1][2][3]

Appearance Red to Dark Red Oil

Boiling Point 147 °C at 13 Torr

Density 1.206 ± 0.06 g/cm³ (Predicted)

pKa 9.37 ± 0.10 (Predicted)

Solubility Slightly soluble in Chloroform and Methanol

Experimental Protocols
A common and effective method for the synthesis of 2-(2-Nitrophenyl)ethanamine is the

reduction of 2-nitrophenylacetonitrile. The following protocol details the synthesis and

characterization of the target compound.

Synthesis of 2-(2-Nitrophenyl)ethanamine
This protocol is adapted from established chemical literature and outlines the reduction of the

nitrile functional group to a primary amine using a borane-dimethyl sulfide complex.

Materials:

2-Nitrophenylacetonitrile

Borane-dimethyl sulfide complex (BMS)

Tetrahydrofuran (THF), anhydrous

Methanol

Hydrochloric acid (HCl)
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Sodium bicarbonate (NaHCO₃)

Magnesium sulfate (MgSO₄), anhydrous

Round-bottom flask

Magnetic stirrer

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-

nitrophenylacetonitrile in anhydrous THF in a round-bottom flask equipped with a magnetic

stirrer.

Reduction: Cool the solution to 0 °C using an ice bath. Slowly add borane-dimethyl sulfide

complex dropwise to the stirred solution.

Reflux: After the addition is complete, remove the ice bath and allow the reaction mixture to

warm to room temperature. Then, heat the mixture to reflux and maintain for several hours

until the reaction is complete (monitored by TLC).

Quenching: Cool the reaction mixture to room temperature and cautiously quench the

excess borane complex by the slow addition of methanol.

Workup: Acidify the mixture with aqueous HCl and stir for 30 minutes. Then, basify the

solution with a saturated aqueous solution of NaHCO₃ until the pH is approximately 8-9.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a

suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

Drying and Concentration: Combine the organic extracts and dry over anhydrous

magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced
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pressure using a rotary evaporator to yield the crude 2-(2-nitrophenyl)ethanamine.

Purification: The crude product can be further purified by column chromatography on silica

gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to

afford the pure compound.

Characterization of 2-(2-Nitrophenyl)ethanamine
To confirm the identity and purity of the synthesized product, the following characterization

techniques are recommended.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Dissolve a small sample of the purified product in a deuterated solvent (e.g.,

CDCl₃). The expected proton NMR spectrum should show characteristic signals for the

aromatic protons (typically in the range of 7.0-8.0 ppm), the two methylene groups of the

ethyl chain (aliphatic region, ~2.5-3.5 ppm), and the amine protons (which may be a broad

singlet and its chemical shift can vary depending on concentration and solvent).

¹³C NMR: A carbon NMR spectrum will show distinct peaks for the eight carbon atoms in the

molecule. The aromatic carbons will appear in the downfield region (~120-150 ppm), while

the two aliphatic carbons will be in the upfield region.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

Prepare a sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

The IR spectrum should display characteristic absorption bands:

N-H stretching: Two bands for the primary amine in the region of 3400-3300 cm⁻¹.

C-H stretching (aromatic and aliphatic): Peaks around 3100-2850 cm⁻¹.

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around

1520 cm⁻¹ and 1350 cm⁻¹, respectively.

C=C stretching (aromatic): Bands in the 1600-1450 cm⁻¹ region.
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N-H bending: A band around 1600 cm⁻¹.

3. Mass Spectrometry (MS):

Employ a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron

Impact (EI).

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion

peak ([M+H]⁺) corresponding to the molecular weight of the compound (166.18 g/mol ).

Analysis of the fragmentation pattern can provide further structural confirmation.

Synthesis Workflow Diagram
The following diagram illustrates the key transformation in the synthesis of 2-(2-
Nitrophenyl)ethanamine from its nitrile precursor.

2-Nitrophenylacetonitrile 2-(2-Nitrophenyl)ethanamine

1. Borane-dimethyl sulfide
2. Methanol (quench)

Click to download full resolution via product page

Caption: Synthesis of 2-(2-Nitrophenyl)ethanamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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